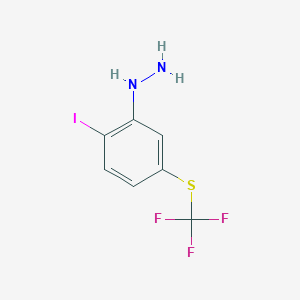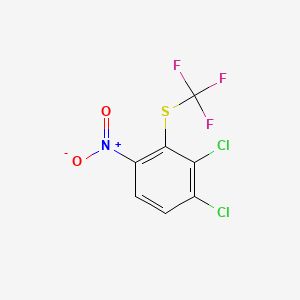
N-methyl-2-(2-methylphenyl)-1,3-oxazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-O-TOLYL-OXAZOL-4-YL-METHYLAMINE is a chemical compound with the molecular formula C11H12N2O It is characterized by the presence of an oxazole ring substituted with a tolyl group and a methylamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-TOLYL-OXAZOL-4-YL-METHYLAMINE typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Substitution with Tolyl Group: The tolyl group is introduced via a substitution reaction, often using a tolyl halide and a suitable base.
Introduction of the Methylamine Group:
Industrial Production Methods
In an industrial setting, the production of 2-O-TOLYL-OXAZOL-4-YL-METHYLAMINE may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-O-TOLYL-OXAZOL-4-YL-METHYLAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halides, acids, or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of substituted oxazole compounds.
Applications De Recherche Scientifique
2-O-TOLYL-OXAZOL-4-YL-METHYLAMINE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the development of new materials or as a component in industrial processes.
Mécanisme D'action
The mechanism of action of 2-O-TOLYL-OXAZOL-4-YL-METHYLAMINE involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular functions. The exact mechanism depends on the context in which the compound is used, such as its role in a chemical reaction or its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-oxazol-4-yl-methylamine: Similar structure but with a phenyl group instead of a tolyl group.
2-Methyl-oxazol-4-yl-methylamine: Similar structure but with a methyl group instead of a tolyl group.
2-Benzyl-oxazol-4-yl-methylamine: Similar structure but with a benzyl group instead of a tolyl group.
Uniqueness
2-O-TOLYL-OXAZOL-4-YL-METHYLAMINE is unique due to the presence of the tolyl group, which can influence its chemical reactivity and potential applications. The specific arrangement of functional groups in this compound can lead to distinct properties and interactions compared to its analogs.
Propriétés
Formule moléculaire |
C11H12N2O |
|---|---|
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
N-methyl-2-(2-methylphenyl)-1,3-oxazol-4-amine |
InChI |
InChI=1S/C11H12N2O/c1-8-5-3-4-6-9(8)11-13-10(12-2)7-14-11/h3-7,12H,1-2H3 |
Clé InChI |
YWKBKTWPFZEFFE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=NC(=CO2)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1-(2',3',4',5'-Tetrahydro-[1,1'-biphenyl]-2-yl)ethan-1-ol](/img/structure/B14053261.png)
![[3-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14053265.png)

